2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid ethyl ester
Description
The exact mass of the compound this compound is 326.18819469 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-5-24-21(22)20-17(9-7-11-19(20)23-4)8-6-10-18-14-15(2)12-13-16(18)3/h7,9,11-14H,5-6,8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHLHBLDCRFWNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1OC)CCCC2=C(C=CC(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions. The targets in these reactions are typically organoboron reagents.
Mode of Action
The mode of action of this compound is likely related to its role in SM cross-coupling reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
The compound likely participates in the biochemical pathways associated with SM cross-coupling reactions. These reactions involve the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways.
Pharmacokinetics
Similar compounds have been used in organic synthesis, suggesting that they may have suitable properties for absorption and distribution. The metabolism and excretion of this compound would likely depend on its specific chemical structure and the biological system in which it is used.
Result of Action
The result of the compound’s action is likely the formation of new carbon–carbon bonds via SM cross-coupling reactions. This could potentially lead to the synthesis of new organic compounds.
Action Environment
The action of this compound is likely influenced by various environmental factors. For example, the efficiency of SM cross-coupling reactions can be affected by the reaction conditions, such as temperature and the presence of a catalyst. Additionally, the stability of the compound may be influenced by factors such as pH and the presence of other chemicals in the environment.
Biological Activity
The compound 2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid ethyl ester (CAS Number: 1171923-78-6) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
This compound belongs to the class of benzoic acid derivatives, characterized by the presence of a methoxy group and a dimethylphenyl propyl chain. Its structure can be represented as follows:
Key Properties
Pharmacological Potential
Research indicates that compounds similar to This compound exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific mechanisms of action and efficacy in clinical settings are still under investigation.
Anti-inflammatory Activity
Studies suggest that benzoic acid derivatives can inhibit inflammatory pathways. For instance, a related compound demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis, which is crucial in inflammation .
Anticancer Activity
The anticancer potential of this compound has been explored in vitro with various cancer cell lines. In one study, derivatives with similar structural features showed promising results against human cervical carcinoma (HeLa) cells, indicating potential cytotoxic effects .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 15 ± 2 | |
| Compound B | L1210 | 20 ± 3 | |
| This compound | HeLa | TBD | TBD |
The biological activity of This compound may involve multiple mechanisms:
- Inhibition of Protein Kinases : Similar compounds have shown the ability to inhibit key signaling pathways involved in cancer progression.
- Induction of Apoptosis : Evidence suggests that these compounds may trigger apoptotic pathways in cancer cells.
Case Study 1: Anti-inflammatory Effects
A study conducted on a related compound demonstrated its efficacy in reducing inflammation in murine models. The compound was administered at varying doses, showing a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6 .
Case Study 2: Anticancer Efficacy
In vitro studies on human leukemia cells revealed that the compound induced apoptosis through the activation of caspase pathways. The results indicated a significant reduction in cell viability at concentrations above 10 µM .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid ethyl ester, and how can reaction conditions be optimized?
- Methodology : A two-step approach is common for analogous benzoic acid esters:
Alkylation : React 6-methoxy-benzoic acid ethyl ester with 3-(2,5-dimethylphenyl)propyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propyl side chain.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates, followed by recrystallization for final purity .
- Optimization : Monitor reaction progress via TLC and adjust temperature (60–80°C) to minimize by-products like unreacted ester or over-alkylation derivatives.
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C6, propyl chain integration).
- HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., residual alkylation reagents) .
- Melting Point : Compare observed mp with literature values (if available) to confirm crystallinity .
Advanced Research Questions
Q. How can computational tools like Discovery Studio aid in studying the structure-activity relationship (SAR) of this compound?
- Methodology :
- Docking Simulations : Model interactions between the ester and target proteins (e.g., enzymes) to predict binding affinity. Focus on the methoxy group’s electron-donating effects and steric hindrance from the 2,5-dimethylphenyl moiety.
- QSAR Models : Build a library of derivatives (e.g., varying alkyl chain length or substituents) to correlate structural features with bioactivity .
Q. How should researchers address contradictions in reported bioactivity data for this compound?
- Methodology :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., pH, incubation time) across studies.
- Impurity Analysis : Use LC-MS to rule out batch-specific contaminants (e.g., unreacted intermediates) that may skew bioactivity results .
- Meta-Analysis : Compare data across multiple studies (≥3 independent replicates) to identify trends or outliers .
Q. What strategies are effective for resolving low yields in the final esterification step?
- Methodology :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or enzyme-based catalysts (e.g., lipases) to enhance ester bond formation.
- Solvent Optimization : Evaluate polar aprotic solvents (e.g., THF, DCM) to improve reactant solubility and reduce side reactions .
Data Contradiction Analysis
Q. How to interpret conflicting spectral data (e.g., NMR shifts) for this compound?
- Methodology :
- Solvent Effects : Confirm that shifts are solvent-dependent (e.g., DMSO-d₆ vs. CDCl₃) and compare with reference spectra under identical conditions.
- Dynamic Effects : Investigate conformational flexibility (e.g., rotamers of the propyl chain) using variable-temperature NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
